![molecular formula C22H22N2O4 B6006987 3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)
3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one
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Overview
Description
3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one, commonly known as BRL-15572, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
BRL-15572 acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. This receptor is widely distributed in the brain and is involved in the regulation of mood, appetite, and sleep. By blocking the activity of this receptor, BRL-15572 can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to increase the release of dopamine and serotonin in certain regions of the brain, such as the prefrontal cortex and striatum. BRL-15572 has also been shown to reduce food intake and body weight in animal models, which suggests its potential therapeutic application in the treatment of obesity.
Advantages and Limitations for Lab Experiments
One of the advantages of BRL-15572 is its high selectivity for the 5-HT2C receptor, which allows for a more targeted approach in the study of its biochemical and physiological effects. However, one of the limitations of BRL-15572 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of BRL-15572. One potential area of research is its potential therapeutic application in the treatment of obesity. Another area of research is its potential use as a tool for the study of the 5-HT2C receptor and its role in the regulation of mood and behavior. Additionally, further research is needed to investigate the potential side effects and safety profile of BRL-15572 in humans.
Synthesis Methods
BRL-15572 is synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with 1,3-benzodioxol-5-ylmethyl chloride, followed by the reaction with piperazine and then with 4-(trifluoromethyl)phenylboronic acid. The final product is obtained through a Suzuki-Miyaura coupling reaction.
Scientific Research Applications
BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic and antidepressant-like effects in animal models. BRL-15572 has also been shown to modulate the activity of dopamine and serotonin receptors in the brain, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-22-17(14-26-19-4-2-1-3-18(19)22)13-24-9-7-23(8-10-24)12-16-5-6-20-21(11-16)28-15-27-20/h1-6,11,14H,7-10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWIJOWIULVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=COC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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